alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol
Description
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol is an organic compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(7-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C15H19NO2/c1-16(2)10-15(17)13-6-4-5-11-7-8-12(18-3)9-14(11)13/h4-9,15,17H,10H2,1-3H3 |
InChI Key |
PGWDQDQQJYYGOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC2=C1C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol typically involves the Mannich reaction, which is a three-component organic reaction. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of formaldehyde, dimethylamine, and a suitable solvent under controlled temperature and pH conditions .
Chemical Reactions Analysis
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalenemethanol derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also possess a methoxy group and exhibit similar biological activities.
Alpha-amino acids: These compounds share structural similarities and are used in various biological and industrial applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Biological Activity
Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, immunosuppressive, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a naphthalene backbone with a methanol group and a dimethylaminomethyl substituent. Its chemical formula is , which contributes to its biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα. The compound was tested on peripheral blood mononuclear cells (PBMCs), showing a reduction in cytokine production with an IC50 value indicative of its potency as an anti-inflammatory agent .
2. Immunosuppressive Effects
In vivo experiments involving murine models have shown that this compound can modulate immune responses effectively. It was administered orally before the induction of inflammation using lipopolysaccharide (LPS), leading to a marked decrease in inflammatory markers in serum samples. The immunosuppressive effects were quantified through ELISA assays, confirming the compound's potential as a therapeutic agent in conditions characterized by excessive inflammation .
3. Antiviral Properties
Preliminary studies suggest that this compound may inhibit viral replication mechanisms. It has been noted for its potential role as an inhibitor of viral reverse transcriptase, which is crucial for the lifecycle of retroviruses such as HIV . This property positions it as a candidate for further investigation in antiviral drug development.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental setups:
- Case Study 1 : A study conducted on LPS-induced inflammation in BALB/c mice showed that administration of the compound significantly reduced the levels of inflammatory mediators compared to controls. The results indicated a protective effect against systemic inflammation, suggesting its utility in clinical settings for inflammatory diseases .
- Case Study 2 : In vitro assays using human cell lines demonstrated that treatment with this compound led to decreased cell viability in cancer cell lines, indicating potential antitumor effects. The mechanism appears to involve apoptosis induction, warranting further exploration into its anticancer properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
